3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid
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Overview
Description
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound features a unique structure with a keto group at the 3-position and a carboxylic acid group at the 5-position, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
The synthesis of 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including cyclization, oxidation, and functional group transformations . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the carboxylic acid form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical processes . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid can be compared to other isoquinoline derivatives such as:
3,4-Dihydroisoquinoline-3-carboxylic acid: Similar in structure but lacks the keto group at the 3-position, which affects its reactivity and biological activity.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with a different ring structure, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-oxo-2H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-8-6(5-11-9)2-1-3-7(8)10(13)14/h1-5H,(H,11,12)(H,13,14) |
InChI Key |
MQMWXYDXTLRCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C(=O)O |
Origin of Product |
United States |
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